molecular formula C8H14ClN3O2 B1445746 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride CAS No. 1630903-28-4

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1445746
CAS No.: 1630903-28-4
M. Wt: 219.67 g/mol
InChI Key: NZAAYRFYSBSBPQ-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the azetidine intermediate with a methoxyethyl halide, often using a strong base like sodium hydride or potassium carbonate.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine or an acyl hydrazide, under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and oxadiazole moiety are believed to play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azetidin-3-yl)-3-(2-ethoxyethyl)-1,2,4-oxadiazole hydrochloride
  • 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole hydrochloride
  • 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-triazole hydrochloride

Uniqueness

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-12-3-2-7-10-8(13-11-7)6-4-9-5-6;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAAYRFYSBSBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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